

Physical and chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid

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Compound of Interest

Compound Name: 2-Butyl-1H-imidazole-4,5-dicarboxylic acid

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An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Butyl-1H-imidazole-4,5-dicarboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, physicochemical characteristics, and potential biological activities. Detailed experimental protocols for its synthesis are provided, alongside spectral data for related compounds to aid in characterization. Furthermore, a potential signaling pathway involving imidazole-4,5-dicarboxylic acid derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor is illustrated, highlighting its therapeutic potential.

Introduction

2-Butyl-1H-imidazole-4,5-dicarboxylic acid belongs to the class of substituted imidazole dicarboxylic acids. The imidazole ring is a prominent scaffold in numerous biologically active molecules, including amino acids and pharmaceuticals. The presence of two carboxylic acid groups and a butyl substituent on the imidazole core imparts specific chemical properties that

make it a versatile building block for the synthesis of more complex molecules, including coordination polymers and potential therapeutic agents. This guide aims to be a centralized resource for professionals working with this compound.

Molecular and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of **2-Butyl-1H-imidazole-4,5-dicarboxylic acid** are summarized in the tables below. While experimental data for some properties are not readily available, data for the closely related 2-Propyl-1H-imidazole-4,5-dicarboxylic acid are included for comparative purposes.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2-butyl-1H-imidazole-4,5-dicarboxylic acid	[1]
CAS Number	71998-99-7	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	[1]
Molecular Weight	212.20 g/mol	[1]
Canonical SMILES	<chem>CCCCC1=NC(=C(N1)C(=O)O)C(=O)O</chem>	[1]
InChI Key	UFVLIGITZXQUON-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3	1.5	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	5	[1]
Rotatable Bond Count	4	[1]
Exact Mass	212.07970687	[1]
Topological Polar Surface Area	103 Å ²	[1]
Heavy Atom Count	15	[1]

Table 3: Experimental and Analog-Based Physical Properties

Property	2-Butyl-1H-imidazole-4,5-dicarboxylic acid	2-Propyl-1H-imidazole-4,5-dicarboxylic acid (for comparison)	Reference
Melting Point	Data not available	190-195 °C	[2]
Boiling Point	Data not available	Data not available	
Solubility	Data not available	Soluble in water, ethanol, and acetone	[2]

Synthesis and Experimental Protocols

The primary synthetic route to 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of the benzene ring of a corresponding 2-alkylbenzimidazole.[3][4] The following is a detailed experimental protocol based on optimal conditions reported for this class of compounds.

Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid

This procedure is based on the general method for the oxidation of 2-alkylbenzimidazoles.[3][4]

Experimental Workflow



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Caption: Workflow for the synthesis of **2-Butyl-1H-imidazole-4,5-dicarboxylic acid**.

Materials:

- 2-Butylbenzimidazole
- Concentrated Sulfuric Acid (98%)
- Hydrogen Peroxide (30% aqueous solution)
- Deionized Water
- Ice

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add a calculated amount of concentrated sulfuric acid to deionized water to prepare a 1 M sulfuric acid solution.

- To this cooled solution, slowly dissolve the 2-butylbenzimidazole.
- While maintaining the temperature with the ice bath, add 30% hydrogen peroxide dropwise to the stirred solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1 for optimal yield.[3]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, or until reaction completion is indicated by a suitable method (e.g., TLC).
- Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with stirring.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.
- For further purification, the crude product can be recrystallized from hot water.
- Dry the purified product under vacuum to yield **2-Butyl-1H-imidazole-4,5-dicarboxylic acid** as a solid.

Spectral Data (Analog-Based)

While specific experimental spectral data for **2-Butyl-1H-imidazole-4,5-dicarboxylic acid** is not readily available in the reviewed literature, the following provides characteristic spectral features of the closely related imidazole-4,5-dicarboxylic acid scaffold.

Infrared (IR) Spectroscopy

The FTIR spectrum of imidazole-4,5-dicarboxylic acid would be expected to show the following characteristic absorption bands:

- A broad peak in the region of $3200\text{--}3400\text{ cm}^{-1}$ corresponding to the O-H stretching of the carboxylic acid groups and N-H stretching of the imidazole ring.[5]

- A strong absorption band around $1700\text{-}1725\text{ cm}^{-1}$ due to the C=O stretching of the carboxylic acid groups.
- Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region attributed to C=N and C=C stretching vibrations within the imidazole ring.^[5]
- C-O stretching and O-H bending vibrations are expected in the $1400\text{-}1200\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

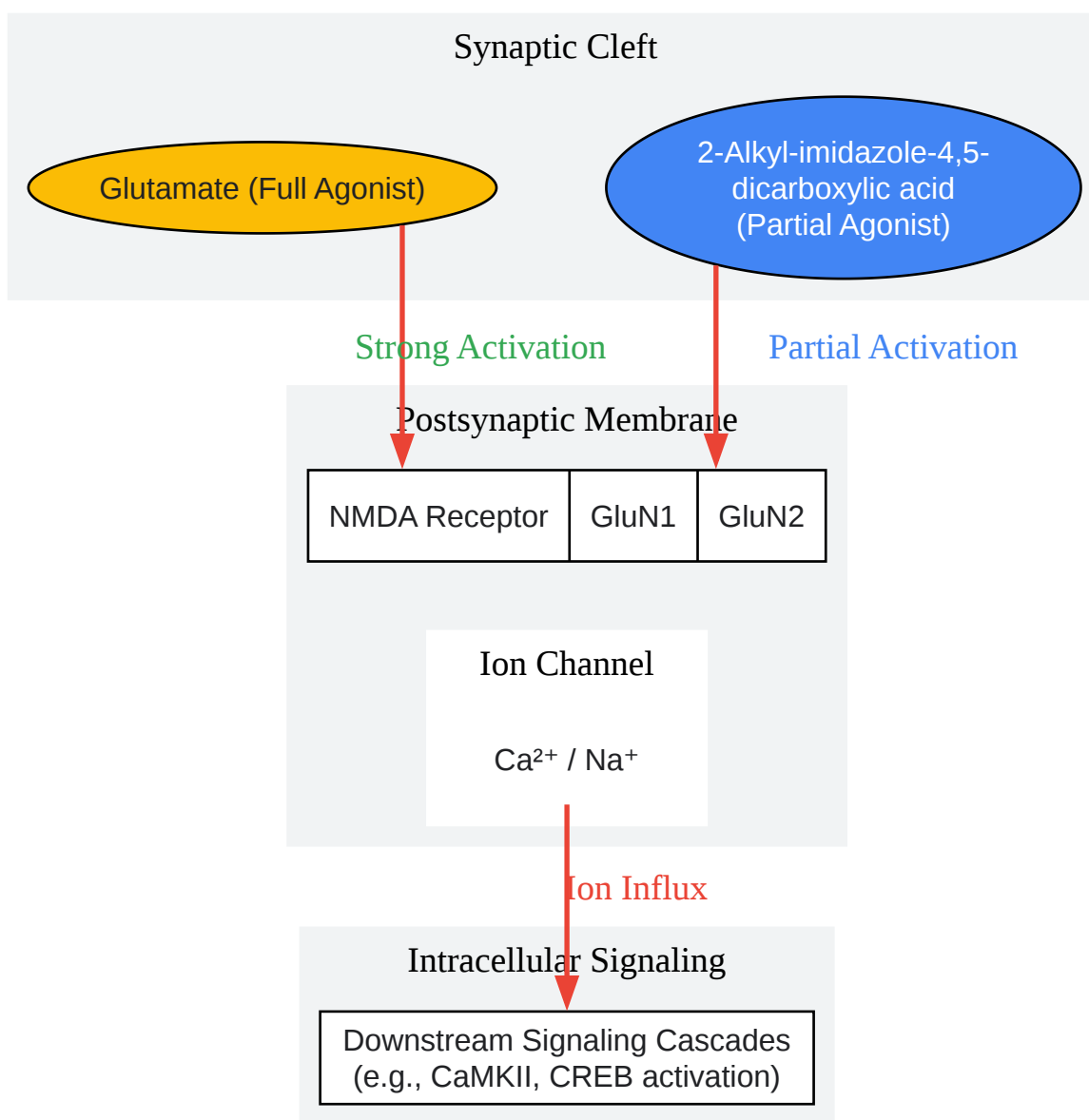
¹H NMR: The proton NMR spectrum would be expected to show a signal for the imidazole ring proton, as well as signals corresponding to the butyl group. The acidic protons of the carboxylic acid groups may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carboxylic acid carbons, the carbons of the imidazole ring, and the four carbons of the butyl group.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of N-methyl-D-aspartate (NMDA) receptors.^[6] Specifically, compounds in this class have shown properties of partial agonism at the NMDA receptor.^[6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders.

The proposed mechanism of action involves the binding of the imidazole-4,5-dicarboxylic acid derivative to the glutamate binding site on the GluN2 subunit of the NMDA receptor. As a partial agonist, it would elicit a submaximal receptor response compared to the full agonist, glutamate. This modulatory activity could be beneficial in conditions of either excessive or insufficient NMDA receptor stimulation.



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Caption: Potential interaction of imidazole-4,5-dicarboxylic acid derivatives with the NMDA receptor.

Conclusion

2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a compound with significant potential in both materials science and medicinal chemistry. While there are gaps in the publicly available experimental data for this specific molecule, information on its analogs and general synthetic methodologies provides a strong foundation for its further investigation. The potential for

derivatives of this scaffold to modulate NMDA receptor activity opens up exciting avenues for the development of novel therapeutics for neurological disorders. This technical guide serves as a starting point for researchers and developers interested in exploring the properties and applications of this versatile imidazole derivative.

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